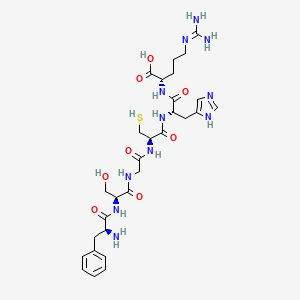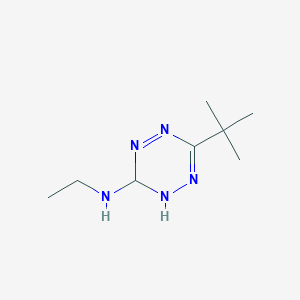
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine is a chemical compound belonging to the tetrazine family. Tetrazines are a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the tetrazine ring, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine typically involves the reaction of tert-butyl hydrazine with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include tetrazine oxides, dihydrotetrazine derivatives, and various substituted tetrazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
6-tert-Butyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: Lacks the ethyl group, resulting in different chemical properties.
N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: Lacks the tert-butyl group, affecting its stability and reactivity.
6-tert-Butyl-N-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: Contains a methyl group instead of an ethyl group, leading to variations in its biological activity.
Uniqueness
6-tert-Butyl-N-ethyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine is unique due to the presence of both tert-butyl and ethyl groups, which confer specific steric and electronic properties
Propiedades
Número CAS |
832112-58-0 |
|---|---|
Fórmula molecular |
C8H17N5 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
3-tert-butyl-N-ethyl-1,6-dihydro-1,2,4,5-tetrazin-6-amine |
InChI |
InChI=1S/C8H17N5/c1-5-9-7-12-10-6(11-13-7)8(2,3)4/h7,9,12H,5H2,1-4H3 |
Clave InChI |
ICPWKNNSLPRTCZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1NN=C(N=N1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

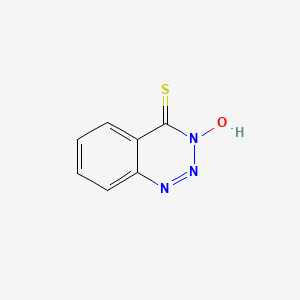
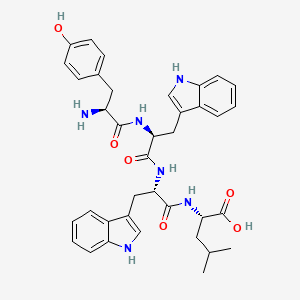

![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
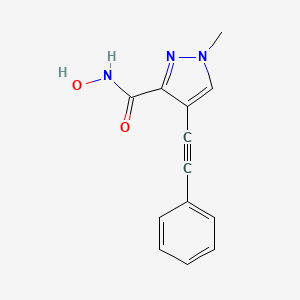
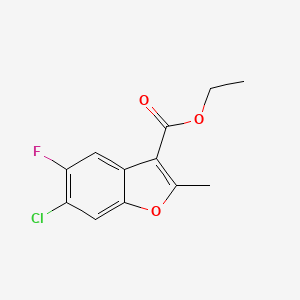
![Benzoic acid, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14217704.png)
![N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine](/img/structure/B14217707.png)
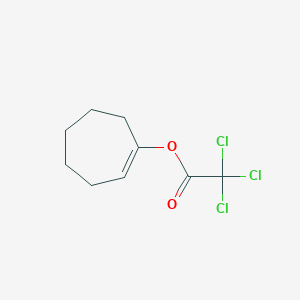
![1H-Pyrrolo[2,3-b]pyridine-1-acetonitrile, 5-bromo-](/img/structure/B14217718.png)
